![molecular formula C18H17ClN4O2 B5139111 6-(3-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B5139111.png)
6-(3-CHLORO-4-METHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE
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Overview
Description
6-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidin-5-one core, substituted with a 3-chloro-4-methylphenyl group and a morpholine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidin-5-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution with 3-Chloro-4-Methylphenyl Group: This step is achieved through a substitution reaction, where the pyrido[4,3-d]pyrimidin-5-one core is reacted with a 3-chloro-4-methylphenyl halide in the presence of a base.
Introduction of the Morpholine Ring: The final step involves the nucleophilic substitution of the intermediate product with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and morpholine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine: Shares a similar pyrimidine core but lacks the pyrido ring and the 3-chloro-4-methylphenyl group.
6-(Morpholin-4-yl-(3,4,5-trimethoxy-phenyl)-methyl)-benzo(1,3)dioxol-5-ol: Contains a morpholine ring and a substituted phenyl group but differs in the core structure.
Uniqueness
6-(3-Chloro-4-methylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-2-3-13(10-15(12)19)23-5-4-16-14(17(23)24)11-20-18(21-16)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCFMNNLDYTKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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